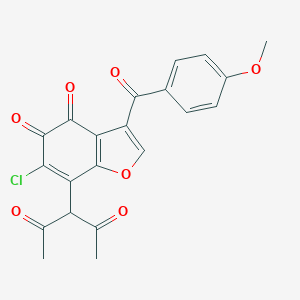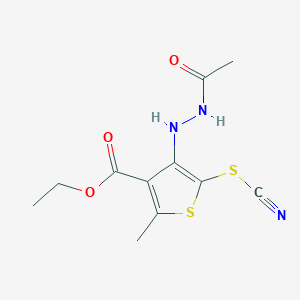![molecular formula C28H21NO7S3 B273728 N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide, commonly known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, environmental science, and material science. BNPP is a sulfonamide derivative that is synthesized from the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid.
Mechanism of Action
The mechanism of action of BNPP is not fully understood. However, it is believed that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties. In environmental science, BNPP acts as a fluorescent probe by binding to heavy metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit both biochemical and physiological effects. In vitro studies have shown that BNPP inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BNPP has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol. In vivo studies have shown that BNPP has low toxicity and is well tolerated by animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNPP in lab experiments is its potential applications in various fields of science, including medicine, environmental science, and material science. BNPP is also relatively easy to synthesize and purify. However, one of the limitations of using BNPP in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of BNPP. In medicine, further studies are needed to investigate the anticancer properties of BNPP and its potential use as a diagnostic tool for cancer detection. In environmental science, further studies are needed to optimize the use of BNPP as a fluorescent probe for the detection of heavy metal ions in water. In material science, further studies are needed to explore the potential applications of BNPP in the development of organic electronic devices.
Synthesis Methods
The synthesis of BNPP involves the reaction of 4-hydroxy-3-nitrobenzenesulfonic acid with 4-aminobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, at high temperature and pressure. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Scientific Research Applications
BNPP has been extensively studied for its potential applications in various fields of science. In medicine, BNPP has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. BNPP has also been studied for its potential use as a diagnostic tool for cancer detection. In environmental science, BNPP has been used as a fluorescent probe for the detection of heavy metal ions in water. BNPP has also been studied for its potential applications in material science, such as in the development of organic electronic devices.
properties
Molecular Formula |
C28H21NO7S3 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H21NO7S3/c30-28-25-19-11-10-18-24(25)26(20-27(28)37(31,32)21-12-4-1-5-13-21)29(38(33,34)22-14-6-2-7-15-22)39(35,36)23-16-8-3-9-17-23/h1-20,30H |
InChI Key |
FFJXAGBJOVZKOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)N(S(=O)(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)


![3-(phenylsulfanyl)-2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B273665.png)

![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)
![12-Hydroxynaphtho[2,3-h]quinolin-7-yl benzenesulfonate](/img/structure/B273671.png)
![1-Methyl-3-[2-(2-oxopyrrolidin-1-yl)ethyl]urea](/img/structure/B273672.png)
![4-[(2-Methyl-5-oxido-3-phenyl-1-benzofuran-4-yl)diazenyl]benzenesulfonate](/img/structure/B273674.png)
![ethyl 3-amino-9-(hydroxyimino)-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B273677.png)
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)